![molecular formula C12H8O3S B2982691 Benzo[c][2,1]benzoxathiine 6,6-dioxide CAS No. 4371-25-9](/img/structure/B2982691.png)

Benzo[c][2,1]benzoxathiine 6,6-dioxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

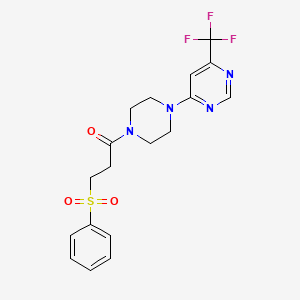

The synthesis of Benzo[c][2,1]benzoxathiine 6,6-dioxide has been studied in multicomponent type reactions. For example, the reactivity of 1,2-benzoxathiin-4(3H)-one 2,2-dioxide was studied in a three-component interaction with active methylene nitriles and aromatic aldehydes .Molecular Structure Analysis

The molecular structure of Benzo[c][2,1]benzoxathiine 6,6-dioxide consists of a benzene and thiophene ring fused with an oxathiane ring. This structure is part of a larger class of compounds known as heterocyclic compounds, which contain at least one atom of an element other than carbon within the ring structure.Chemical Reactions Analysis

The chemical reactivity of Benzo[c][2,1]benzoxathiine 6,6-dioxide has been explored in the context of multicomponent reactions. For instance, it was found that the reaction outcome strongly depended on the nature of an active methylene nitrile and an arenecarbaldehyde .Aplicaciones Científicas De Investigación

Enol Nucleophile in Multicomponent Reactions

The compound has been studied as a new enol nucleophile in three-component interactions with benzaldehydes and active methylene nitriles . This interaction is used to construct condensed 2-amino-4H-pyran derivatives .

Synthesis of Novel Heterocyclic Systems

The application of ammonium acetate as a catalyst has allowed the synthesis of 7-aryl-7,14-dihydrobenzo[5,6][1,2]oxathiino[4,3-b]benzo[5,6][1,2]oxathiino[3,4-e]pyridine 6,6,8,8-tetraoxides containing a novel heterocyclic system .

Synthesis of 2-Amino-4-Aryl-4H-Pyrano Derivatives

When malononitrile is used in the reaction, it results in novel 2-amino-4-aryl-4H-pyrano[3,2-c][1,2]benzoxathiine-3-carbonitrile 5,5-dioxides .

Synthesis of Ethyl 2-Amino-4-Aryl-4H-Pyrano Derivatives

When ethyl cyanoacetate is used in the reaction, it results in ethyl 2-amino-4-aryl-4H-pyrano[3,2-c][1,2]benzoxathiine-3-carboxylate 5,5-dioxides .

Synthesis of Ethyl 2-Cyano-3-Arylacrylates

The use of ethyl cyanoacetate in the reaction also results in the synthesis of ethyl 2-cyano-3-arylacrylates .

Synthesis of Salts of 3,3′-(Arylmethylene)bis(4-Hydroxybenzo Derivatives)

The compound has been used in the synthesis of salts of 3,3′-(arylmethylene)bis(4-hydroxybenzo[e][1,2]oxathiine 2,2-dioxides) for the first time .

Mecanismo De Acción

Mode of Action

They are known pharmacologically as GABAergic agents, sedative-hypnotics, or minor tranquilizers . Benzodiazepines work by enhancing a neurotransmitter called GABA (gamma-aminobutyric acid) at the GABA A receptor . This results in the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties .

Propiedades

IUPAC Name |

benzo[c][2,1]benzoxathiine 6,6-dioxide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O3S/c13-16(14)12-8-4-2-6-10(12)9-5-1-3-7-11(9)15-16/h1-8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZBQIFYQPXPIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3S(=O)(=O)O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)

![methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate](/img/structure/B2982612.png)

![1-allyl-4-(1-(2-(3,5-dimethylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2982617.png)

![N-Methyl-N-[(6-pyrrolidin-3-yloxypyridin-3-yl)methyl]propan-2-amine](/img/structure/B2982626.png)

![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methylbenzamide](/img/structure/B2982629.png)

![Methyl 5-[(phenylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2982630.png)